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Compound of Interest

Compound Name: Gatifloxacin mesylate

Cat. No.: B1257596 Get Quote

Introduction

Gatifloxacin mesylate is a fourth-generation fluoroquinolone antibiotic effective against a

broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Impurity profiling is a

critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and

quality of the final pharmaceutical product.[3] This document provides detailed application

notes and experimental protocols for the identification and quantification of impurities in

gatifloxacin mesylate, intended for researchers, scientists, and drug development

professionals. The methodologies described herein leverage modern analytical techniques

such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass

Spectrometry (LC-MS) for comprehensive impurity characterization.

Known Impurities
Several process-related impurities and degradation products have been identified for

Gatifloxacin. A comprehensive list of these impurities is crucial for targeted method

development and validation.

Table 1: Known Impurities of Gatifloxacin
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Impurity Name CAS Number Molecular Formula
Molecular Weight (
g/mol )

1-Cyclopropyl-6,7-

difluoro-8-methoxy-4-

oxo-1,4-dihydro-

quinoline-3-carboxylic

acid

112811-72-0 C₁₄H₁₁F₂NO₄ 295.24

1-Cyclopropyl-6,7-

difluoro-8-hydroxy-4-

oxo-1,4-dihydro-

quinoline-3-carboxylic

Acid

154093-72-8 C₁₃H₉F₂NO₄ 281.21

1-Cyclopropyl-6-

fluoro-1,4-dihydro-8-

hydroxy-7-(3-

methylpiperazin-1-yl)-

4-oxo-3-quinoline

carboxylic acid (8-

Hydroxy gatifloxacin

or O-Desmethyl

Gatifloxacin)

616205-76-6 C₁₈H₂₀FN₃O₄ 361.37

Desethylene

Gatifloxacin
172426-87-8 - -

Gatifloxacin

Despropylene Impurity
172426-86-7 - -

N-Nitroso Gatifloxacin - - -

6,7-Difluoro-8-

methoxy-1-nitroso-4-

oxo-1,4-

dihydroquinoline-3-

carboxylic Acid

- C₁₁H₆F₂N₂O₅ 284.17

2-(2,4,5-Trifluoro-3-

methoxybenzoyl)-3-

112811-70-8 C₁₆H₁₆F₃NO₄ 343.3
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cyclopropylaminoacryl

ic Acid Ethyl Ester

Data sourced from Pharmaffiliates and Veeprho Pharmaceuticals.[4][5]

Analytical Techniques for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common

technique for the quantitative analysis of gatifloxacin and its impurities.[1][2][6] For the

identification and structural elucidation of unknown impurities, Liquid Chromatography coupled

with Mass Spectrometry (LC-MS) is the method of choice.[7]

High-Performance Liquid Chromatography (HPLC)
Method for Quantitative Analysis
This section details a robust HPLC method for the separation and quantification of gatifloxacin
mesylate and its related substances.

Protocol 1: HPLC Method for Gatifloxacin Mesylate Impurity Profiling

1. Instrumentation:

HPLC system with a UV/Vis detector.

Data acquisition and processing software.

2. Chromatographic Conditions:

Column: Zorbax Eclipse C18 (50 x 4.6 mm, 5 µm) or equivalent.[1]

Mobile Phase:

Mobile Phase A: 0.1% Trifluoroacetic acid in water.[1]

Mobile Phase B: Acetonitrile.[1]
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Gradient Program: A gradient program should be optimized to achieve adequate separation

of all impurities. A typical gradient might start with a high percentage of Mobile Phase A and

gradually increase the percentage of Mobile Phase B.

Flow Rate: 1.0 mL/min.[1][2]

Column Temperature: 35°C.[1]

Sample Temperature: 25°C.[1]

Injection Volume: 10 µL.[1]

Detection Wavelength: 220 nm.[1]

3. Sample Preparation:

Diluent: A mixture of water and acetonitrile (50:50 v/v).[1]

Standard Solution: Accurately weigh about 35.0 mg of Gatifloxacin working standard into a

100 mL volumetric flask. Add 50 mL of diluent, sonicate to dissolve, and dilute to volume with

diluent. Further dilute 1.0 mL of this solution to 100 mL with diluent.[1]

Sample Solution: Accurately weigh and dissolve the gatifloxacin mesylate sample in the

diluent to achieve a final concentration similar to the standard solution.

4. Data Analysis:

Identify and quantify impurities based on their retention times and peak areas relative to the

gatifloxacin peak.

Use relative response factors (RRFs) for accurate quantification of impurities if available.

Table 2: Typical Retention Times and Validation Parameters for HPLC Method
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Analyte
Retention Time
(min)

LOD (µg/mL) LOQ (µg/mL)

Gatifloxacin 5.344 0.004 0.014

Impurity A 10.687 0.004 0.010

Impurity B 8.454 0.004 0.011

Impurity C 13.018 0.004 0.014

Impurity D 4.286 0.004 0.012

Impurity E 11.128 0.004 0.015

Retention times are approximate and may vary depending on the specific HPLC system and

column. LOD and LOQ values are indicative and should be determined during method

validation.[1]

Workflow for HPLC Impurity Profiling
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Caption: Workflow for HPLC-based impurity profiling of Gatifloxacin Mesylate.

Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products that may

form under various stress conditions, thus establishing the stability-indicating nature of the

analytical method.

Protocol 2: Forced Degradation of Gatifloxacin Mesylate

1. Acid Degradation:
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Dissolve a known amount of gatifloxacin mesylate in 1N HCl.

Reflux the solution for a specified period (e.g., 2 hours).

Neutralize the solution with 1N NaOH and dilute with the mobile phase to the desired

concentration.

Analyze by HPLC. A significant degradation of approximately 28.09% has been observed

under acidic conditions.[8]

2. Base Degradation:

Dissolve a known amount of gatifloxacin mesylate in 1N NaOH.

Reflux the solution for a specified period (e.g., 2 hours).

Neutralize the solution with 1N HCl and dilute with the mobile phase.

Analyze by HPLC.

3. Oxidative Degradation:

Dissolve a known amount of gatifloxacin mesylate in 30% H₂O₂.

Keep the solution at room temperature for a specified period (e.g., 24 hours).

Dilute with the mobile phase and analyze by HPLC.

4. Thermal Degradation:

Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for a

defined period (e.g., 48 hours).

Dissolve the sample in the diluent and analyze by HPLC.

5. Photolytic Degradation:

Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) in a

photostability chamber for a specified duration.
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Prepare the sample for analysis by dissolving it in the diluent.

Stress Conditions
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Caption: Experimental workflow for LC-MS/MS based identification of Gatifloxacin impurities.

Conclusion
The application notes and protocols provided offer a comprehensive framework for the robust

impurity profiling of gatifloxacin mesylate. Adherence to these methodologies, coupled with

appropriate validation according to ICH guidelines, will ensure the quality and safety of

gatifloxacin-containing pharmaceutical products. The use of orthogonal techniques like HPLC-

UV for quantification and LC-MS/MS for identification provides a powerful strategy for complete

impurity characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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